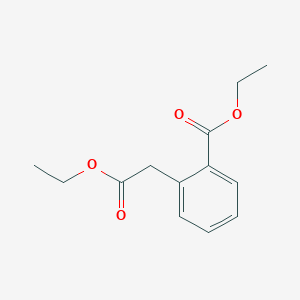

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-12(14)9-10-7-5-6-8-11(10)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUSURXUEVYGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic Synthesis

In modern organic synthesis, compounds like Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate serve as valuable intermediates and building blocks for the construction of more complex molecular architectures. The presence of two distinct ester functionalities, which can be selectively hydrolyzed or otherwise transformed, allows for a stepwise approach to creating intricate target molecules.

Detailed research findings indicate that benzoate (B1203000) esters are crucial in synthesizing a wide array of fine chemicals and pharmaceuticals. chemicalbook.com Ethyl benzoate, a simpler related compound, is formed through the Fischer esterification of benzoic acid and ethanol (B145695) and is a component in artificial fruit flavors and a precursor for other organic compounds. chemicalbook.comchemicalbook.com The subject compound, this compound, offers more complex synthetic possibilities due to its bifunctional nature. It can be utilized in reactions such as Claisen condensations or Dieckmann cyclizations to form new ring systems, which are foundational structures in many biologically active compounds. For instance, related diazo esters like ethyl diazoacetate are employed in complex reactions to form new carbon-carbon bonds under specific conditions, highlighting the role of such esters in advanced synthetic protocols. orgsyn.org

The strategic placement of the ester groups on the aromatic ring makes this compound a key precursor for polycyclic and heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science.

Contemporary Research Significance and Future Directions for Ethyl 2 2 Ethoxy 2 Oxoethyl Benzoate

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of this compound hinges on strategic control over reactive sites within the precursor molecules. The primary challenge lies in the differential functionalization of the aromatic ring and the acetic acid side chain, necessitating advanced chemical maneuvers.

Advanced Esterification Approaches and Their Mechanistic Insights

Fischer-Speier esterification stands as a fundamental method for the synthesis of esters. masterorganicchemistry.combyjus.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol. masterorganicchemistry.combyjus.comlibretexts.org In the context of this compound, the precursor would be 2-(carboxymethyl)benzoic acid, which undergoes esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. byjus.com Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen of the ester yields the final product, this compound. byjus.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is typically used, and the water formed is often removed. byjus.comlibretexts.org

| Reaction | Reagents | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-(carboxymethyl)benzoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Reversible, requires excess alcohol, water removal enhances yield. byjus.comlibretexts.org |

Targeted Alkylation Protocols for Benzoate Architectures

Targeted alkylation offers a powerful strategy for the construction of the carbon skeleton of this compound. A plausible approach involves the alkylation of an enolate derived from a benzoate precursor. libretexts.orglibretexts.org For instance, the enolate of ethyl phenylacetate (B1230308) can be generated using a strong base like lithium diisopropylamide (LDA). youtube.com This enolate can then react with a suitable electrophile, such as ethyl 2-(bromomethyl)benzoate, in an SN2 reaction to form the desired product. libretexts.org

The success of this alkylation is contingent on the choice of base and reaction conditions to ensure the quantitative formation of the enolate and to prevent side reactions like self-condensation or multiple alkylations. youtube.com The use of a non-nucleophilic, sterically hindered base like LDA at low temperatures is often crucial for achieving high selectivity. youtube.com

Another viable pathway is the malonic ester synthesis. libretexts.org This method would involve the alkylation of diethyl malonate with 2-bromomethylbenzoate. The resulting product can then be subjected to hydrolysis and decarboxylation to yield the target molecule. youtube.com

| Alkylation Strategy | Starting Materials | Base | Key Considerations |

| Enolate Alkylation | Ethyl phenylacetate, Ethyl 2-(bromomethyl)benzoate | Lithium diisopropylamide (LDA) | Requires strong, non-nucleophilic base; low temperature to control reactivity. youtube.com |

| Malonic Ester Synthesis | Diethyl malonate, 2-bromomethylbenzoate | Sodium ethoxide | Involves subsequent hydrolysis and decarboxylation steps. libretexts.orgyoutube.com |

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Analogues

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a versatile tool for the formation of carbon-carbon bonds. beilstein-journals.orgnih.gov While direct synthesis of this compound via these methods is not prominently documented, the synthesis of its analogues is highly feasible. For instance, the Heck reaction, which couples an unsaturated halide with an alkene, can be adapted for this purpose. beilstein-journals.orgd-nb.info

A potential strategy could involve the palladium-catalyzed coupling of an aryl halide, such as ethyl 2-bromobenzoate, with an enolate equivalent or a protected form of ethyl acetate. More directly, the synthesis of vinyl arenes through decarboxylative Heck vinylation of benzoic acids provides a template for related transformations. beilstein-journals.orgnih.gov In such a reaction, a substituted benzoic acid is coupled with an olefin in the presence of a palladium catalyst. beilstein-journals.org

The catalytic cycle of these reactions typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. beilstein-journals.org

| Reaction Type | Catalyst System | Reactants for Analogue Synthesis | General Mechanism |

| Heck-type Coupling | Pd(OAc)₂ / Ligand | Ethyl 2-bromobenzoate, Alkene | Oxidative addition, migratory insertion, reductive elimination. beilstein-journals.org |

| Decarboxylative Coupling | Pd(OAc)₂, CuF₂ | 2-Nitrobenzoates, Styrenes | Decarboxylation followed by cross-coupling. nih.govd-nb.info |

Catalysis in the Preparation of this compound

Catalysis is indispensable in the synthesis of this compound, offering pathways to enhanced efficiency, selectivity, and scalability. Both homogeneous and heterogeneous catalytic systems are employed, each with distinct advantages.

Homogeneous Catalytic Systems for Enhanced Efficiency

Homogeneous catalysts, which exist in the same phase as the reactants, are widely utilized in ester synthesis due to their high activity and selectivity. taylorandfrancis.comyoutube.com In the context of Fischer esterification for preparing this compound, strong mineral acids like sulfuric acid or hydrochloric acid act as effective homogeneous catalysts. youtube.comrsc.org

Transition metal complexes also serve as powerful homogeneous catalysts in various organic transformations. For instance, palladium complexes are central to cross-coupling reactions that could be employed to synthesize analogues of the target molecule. beilstein-journals.orgresearchgate.net The key advantage of homogeneous catalysts is the high degree of control over the reaction environment, allowing for fine-tuning of reactivity and selectivity through ligand modification. youtube.com

Heterogeneous Catalytic Applications in Scalable Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, making them highly suitable for scalable synthesis. taylorandfrancis.comtue.nl

For the esterification to produce this compound, solid acid catalysts such as ion-exchange resins (e.g., Dowex) can be employed as a greener alternative to mineral acids. rsc.org These solid catalysts can be easily filtered off from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste. rsc.org In the context of large-scale industrial production of esters, the use of heterogeneous catalysts is often preferred to mitigate issues associated with corrosion and catalyst separation that are common with homogeneous systems. taylorandfrancis.com

| Catalyst Type | Examples | Application in Synthesis | Advantages |

| Homogeneous | Sulfuric Acid, Palladium Complexes | Fischer Esterification, Cross-Coupling | High activity, high selectivity, mild reaction conditions. taylorandfrancis.comyoutube.com |

| Heterogeneous | Ion-Exchange Resins (e.g., Dowex), Zeolites | Esterification | Ease of separation, reusability, suitable for continuous processes. taylorandfrancis.comtue.nl |

Organocatalytic Pathways for Asymmetric Induction

While specific organocatalytic asymmetric syntheses leading directly to chiral derivatives of this compound are not extensively documented, research on its direct precursor, homophthalic anhydride (B1165640), provides a strong foundation for asymmetric induction. The reaction of homophthalic anhydride with aldehydes, catalyzed by chiral organocatalysts, is a key strategy for producing chiral lactones, which can be precursors to asymmetrically substituted derivatives of the target ester.

A study has detailed the cycloaddition of benzaldehyde (B42025) with homophthalic anhydride using a bifunctional organocatalyst. nih.gov The proposed mechanism involves the catalyst binding to and deprotonating the anhydride, which then allows for a stereocontrolled addition to the aldehyde. nih.gov Research has shown that trityl-substituted cinchona alkaloid-based catalysts can facilitate reactions between homophthalic anhydride and various aldehydes, yielding cis-lactones with high diastereomeric ratios (up to 90:10) and excellent enantiomeric excess (up to 99% ee). researchgate.net A Density Functional Theory (DFT) study has been employed to understand how the catalyst directs the stereochemical outcome. nih.govresearchgate.net

Furthermore, the use of N-mesyl aldimines in reactions with homophthalic anhydride has been shown to produce disubstituted 3,4-dihydroisoquinolones with high enantiomeric excess, demonstrating another catalytic asymmetric pathway starting from the same precursor. researchgate.net These methodologies highlight the potential for creating chiral centers which, upon further reaction (e.g., ring-opening and esterification), could yield chiral derivatives of this compound.

General organocatalytic methods for ester synthesis, such as the use of N-heterocyclic carbenes (NHCs) for the conversion of α,β-unsaturated aldehydes and alcohols into esters, also represent a viable, though non-asymmetric, pathway. nih.gov This approach is noted for its high efficiency under mild, metal-free conditions. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign manufacturing processes. This involves considerations from solvent choice to feedstock origins.

Solvent-Free and Aqueous Medium Synthesis

Although specific solvent-free methods for the synthesis of this compound are not prominent in the literature, related processes demonstrate the feasibility of this approach. For instance, a solvent-free Diels-Alder reaction has been successfully used to create bio-based diethyl terephthalate (B1205515), a structurally related compound. researchgate.net This reaction proceeds with high atom economy. researchgate.net Similarly, the thiol-ene reaction has been employed in the solvent- and initiator-free synthesis of a renewable diester monomer derived from eugenol, achieving excellent yields under mild conditions. epa.gov While many traditional esterification reactions, such as the preparation of diethyl phthalate (B1215562), use organic solvents, the work-up often involves aqueous solutions for purification. youtube.com The broader trend in green catalysis is to replace hazardous solvents like toluene with greener alternatives such as acetone. nih.gov

Atom Economy and Reaction Efficiency Optimization

High atom economy is a cornerstone of green synthesis. The aforementioned solventless Diels-Alder synthesis of diethyl terephthalate is a prime example of a reaction designed for high atom economy. researchgate.net Reaction efficiency, typically measured by yield, is a constant focus of synthetic methodology. For example, the synthesis of diethyl phthalate from phthalic anhydride and ethanol using sulfuric acid as a catalyst, followed by distillation and extraction, resulted in a 65% yield, with identified sources of loss that could be optimized. youtube.com In another instance, the preparation of dimethyl phthalate from phthalic anhydride and methanol (B129727) reports a conversion of 75-80% of the anhydride into a final product of over 99% purity. google.com

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The chemical industry is increasingly looking towards biomass as a source of renewable feedstocks to replace petroleum-based resources. epa.gov While a direct renewable route to this compound is not established, the synthesis of analogous aromatic esters from bio-based materials is an active area of research.

Key developments include:

Poly(ethylene terephthalate) (PET) Monomers: Significant effort has been directed at producing PET monomers, ethylene (B1197577) glycol and purified terephthalic acid, from biomass. rsc.org

Bio-based Diethyl Terephthalate: A one-pot, solventless route uses a heterogeneous Lewis acid catalyst for the Diels-Alder addition of ethylene to 2,5-furandicarboxylic acid diethyl ester (derived from biomass), achieving yields up to 59%. researchgate.net

Renewable Monomers from Eugenol: A simple and highly efficient method has been developed to prepare a PET analogue monomer from eugenol, a renewable resource. The process involves Williamson etherification, esterification, and a key thiol-ene reaction. epa.gov

These examples demonstrate a clear trajectory towards replacing petrochemical feedstocks with sustainable, bio-derived alternatives for producing valuable esters.

Process Intensification and Yield Optimization for this compound

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of esters like this compound, this involves detailed studies of reaction conditions and kinetics to maximize yield and throughput.

Reaction Condition Screening and Kinetic Studies

The study systematically investigated the influence of several key parameters: ijcea.org

Speed of Agitation: Varied from 600-1000 rpm to confirm that external mass transfer resistance was not the rate-limiting step. ijcea.org

Catalyst Particle Size: Different particle sizes were tested to assess the impact of intra-particle diffusion. ijcea.org

Mole Ratio: The ratio of maleic acid to ethanol was varied from 1:4 to 1:10 to find the optimal reactant concentration. ijcea.org

Catalyst Loading: The amount of catalyst was varied to determine its effect on the reaction rate. ijcea.org

Temperature: The reaction was studied at temperatures between 323-353 K, showing that higher temperatures increased the reaction rate. ijcea.org

The data from this study was used to develop a pseudo-homogeneous kinetic model and determine the activation energy for the reaction, which was found to be 12.54 kcal/mol. ijcea.org

Table 1: Investigated Parameters for Diethyl Maleate (B1232345) Synthesis An illustrative data table based on findings for a similar compound.

| Parameter | Range Studied | Observation | Reference |

|---|---|---|---|

| Speed of Agitation | 600 - 1000 rpm | Conversion was independent of speed, indicating no external diffusion limitation. | ijcea.org |

| Mole Ratio (Acid:Alcohol) | 1:4 to 1:10 | Increasing ethanol concentration increased the conversion rate. | ijcea.org |

| Catalyst Loading | 50 - 120 kg/m³ | Higher catalyst loading led to a higher rate of conversion. | ijcea.org |

| Temperature | 323 - 353 K | The rate of formation increased with increasing temperature. | ijcea.org |

Similar kinetic studies have been performed for the esterification of acrylic acid with ethanol using sulfuric acid as a catalyst, where kinetic equations and their parameters were determined. researchgate.net Such systematic screening and kinetic modeling are essential for optimizing the industrial production of this compound, allowing for precise control over the reaction to maximize yield and efficiency.

Scale-Up Methodologies and Industrial Relevance

The industrial-scale production of this compound, also known as diethyl homophthalate, is crucial for its application as a key intermediate in the synthesis of more complex molecules. While specific, publicly available, detailed process descriptions for the scale-up of this particular compound are limited, its commercial availability in large quantities from various chemical suppliers indicates that established industrial manufacturing processes are in place. The methodologies employed are likely analogous to those used for other structurally similar high-volume industrial esters, such as diethyl phthalate and diethyl m-phthalate.

The primary route for the industrial synthesis of this compound is the Fischer esterification of homophthalic acid or its anhydride with ethanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. The process is designed for high throughput, efficiency, and cost-effectiveness, with a focus on maximizing yield and purity while minimizing waste and energy consumption.

A plausible industrial-scale process, based on established methods for similar esters, would involve the following key stages:

Reaction: Homophthalic anhydride and ethanol are charged into a large-volume, glass-lined or stainless steel reactor. An excess of ethanol is often used to drive the reaction equilibrium towards the product side. A catalytic amount of concentrated sulfuric acid is then added. The reaction mixture is heated to a specific temperature and maintained under controlled pressure to facilitate the esterification process. The reaction is monitored until the desired conversion is achieved.

Dealcoholization and Neutralization: Upon completion of the esterification, the excess ethanol is typically removed by distillation and can be recycled for subsequent batches. The crude product is then neutralized to remove the acidic catalyst and any remaining unreacted carboxylic acid. This is often achieved by washing with an alkaline solution, such as aqueous sodium carbonate.

Purification: The neutralized product undergoes one or more purification steps to achieve the high purity required for its applications. This typically involves distillation under reduced pressure (vacuum distillation) to separate the desired ester from any by-products and residual starting materials. Further purification, if necessary, may involve treatment with activated carbon to remove color impurities, followed by filtration.

The industrial relevance of this compound lies primarily in its role as a versatile chemical intermediate. Its structure, featuring two ester functionalities and an aromatic ring, makes it a valuable building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, substituted homophthalic acid esters are used in the preparation of isocoumarin (B1212949) derivatives, which are of interest in medicinal chemistry. The presence of the reactive methylene (B1212753) group adjacent to the benzene ring also allows for a range of further chemical modifications.

Detailed Research Findings

While specific research findings on the industrial scale-up of this compound are not extensively published, data from patents concerning the production of its constitutional isomer, diethyl m-phthalate, provide valuable insights into the likely process parameters. A Chinese patent (CN102241591A) describes a method for producing high-purity diethyl m-phthalate which can be considered a model for the industrial synthesis of diethyl homophthalate. google.com

The process involves esterification of the corresponding phthalic acid with ethanol using sulfuric acid as a catalyst. The reaction is carried out under elevated temperature and pressure, followed by dealcoholization, neutralization, and distillation. The patent emphasizes achieving high purity (over 99.6%), which is a critical requirement for many industrial applications, especially in the synthesis of fine chemicals and pharmaceutical intermediates. google.com

The following interactive data table summarizes typical process parameters that could be expected in the industrial production of this compound, extrapolated from the methodologies described for its isomers.

Interactive Data Table: Projected Industrial Synthesis Parameters for this compound

| Parameter | Value | Notes |

| Reactants | ||

| Homophthalic Anhydride:Ethanol (mass ratio) | 1 : 2.1 - 2.7 | An excess of ethanol is used to favor the formation of the diester. |

| Catalyst | ||

| Type | Concentrated Sulfuric Acid | A common and cost-effective catalyst for Fischer esterification. |

| Loading (wt% of homophthalic anhydride) | 1.5% - 1.8% | A catalytic amount is sufficient to promote the reaction. |

| Reaction Conditions | ||

| Temperature | 135 - 150 °C | Elevated temperatures increase the reaction rate. |

| Pressure | 0.4 - 0.5 MPa | Helps to maintain the reaction mixture in the liquid phase at the reaction temperature. |

| Reaction Time | 3.5 - 4 hours | The time required to reach a high conversion of the starting material. |

| Purification | ||

| Neutralizing Agent | Sodium Carbonate Solution | To remove the acid catalyst and any unreacted acidic species. |

| Final Purification Method | Vacuum Distillation | To separate the high-boiling point ester from more volatile impurities. |

Detailed Mechanistic Investigations of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a characteristic reaction of esters and a central feature of this compound's chemistry. libretexts.orglibretexts.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. libretexts.orgmsu.edu Subsequent collapse of this intermediate results in the expulsion of an ethoxide leaving group and the formation of a new carbonyl compound. libretexts.org The reactivity of the two ester groups can differ based on steric and electronic factors.

The general mechanism proceeds as follows:

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the leaving group (ethoxide). libretexts.orgmasterorganicchemistry.com

Ester hydrolysis is a classic example of nucleophilic acyl substitution where water acts as the nucleophile, converting the ester to a carboxylic acid. masterorganicchemistry.com This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻), a potent nucleophile, attacks the carbonyl carbon. masterorganicchemistry.com This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. masterorganicchemistry.com To obtain the neutral carboxylic acid, an acidic workup is required. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl. This mechanism is an equilibrium process, and the reaction can be driven to completion by using a large excess of water. masterorganicchemistry.com

The kinetics of hydrolysis are influenced by several factors. Studies on similar molecules, such as ethyl 2-(aminosulfonyl)benzoate, have shown that the reaction rate increases with both temperature and pH. nih.gov While specific kinetic data for this compound is not detailed in the provided sources, the general principles of ester hydrolysis apply.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base.

Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol used, acts as the nucleophile. The reaction proceeds through the standard addition-elimination mechanism. To favor the product, the reactant alcohol is often used as the solvent.

Acid-Catalyzed Transesterification: The carbonyl is activated by protonation, followed by nucleophilic attack by the alcohol. All steps in this process are reversible.

For this compound, reaction with an alcohol (R-OH) would lead to the exchange of one or both of the ethyl groups for the new alkyl group (R), depending on the reaction conditions.

Electrophilic Aromatic Substitution on the Benzoate Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the two substituents attached to the ring: the ethoxycarbonyl group (-COOEt) and the ethoxycarbonylmethyl group (-CH₂COOEt).

Ethoxycarbonyl Group (-COOEt): This group is an electron-withdrawing group and acts as a deactivator of the aromatic ring towards electrophilic attack. ucalgary.ca It directs incoming electrophiles to the meta position. ucalgary.ca

Ethoxycarbonylmethyl Group (-CH₂COOEt): This is an alkyl group substituted with an electron-withdrawing ester. While alkyl groups are typically weak activators and ortho, para-directors, the electron-withdrawing nature of the ester substituent on the benzylic carbon reduces the activating effect. It is still generally considered an ortho, para-director.

Intramolecular Cyclization Pathways and Heterocycle Formation from this compound Precursors

The structure of this compound is perfectly suited for intramolecular cyclization reactions, most notably the Dieckmann condensation. masterorganicchemistry.com This reaction is an intramolecular Claisen condensation that occurs in 1,6- or 1,7-diesters to form five- or six-membered cyclic β-keto esters, respectively. masterorganicchemistry.compdx.edu

In the presence of a strong base, such as sodium ethoxide, a proton is removed from the active methylene carbon (the carbon between the aromatic ring and the carbonyl group). masterorganicchemistry.com This generates an enolate which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the benzoate ester. pdx.edu Subsequent elimination of an ethoxide ion yields a six-membered cyclic β-keto ester. This product is a valuable precursor for the synthesis of various heterocyclic and carbocyclic systems, including isochroman (B46142) derivatives. researchgate.netorganic-chemistry.org

The general pathway for Dieckmann condensation is:

Deprotonation: The base removes a proton from the α-carbon to form an enolate. masterorganicchemistry.com

Intramolecular Nucleophilic Attack: The enolate attacks the other ester carbonyl, forming a cyclic tetrahedral intermediate.

Elimination: The intermediate expels an alkoxide leaving group to form the cyclic β-keto ester. pdx.edu

Studies on Rearrangement Reactions and Fragmentations

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a versatile building block in organic synthesis, primarily due to its capacity for cyclization. echemi.com The product of its Dieckmann condensation, a substituted 2-tetralone (B1666913) derivative, is a key intermediate for synthesizing a variety of more complex molecules. These include polycyclic aromatic compounds and various heterocyclic systems. Its ability to undergo both nucleophilic acyl substitutions and electrophilic aromatic substitutions further enhances its utility, allowing for the introduction of diverse functional groups to build complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 2 Ethoxy 2 Oxoethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds in solution.

Multidimensional NMR for Complete Structural Assignment and Conformational Analysis

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in the spectrum of Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. These experiments reveal through-bond and through-space correlations between different nuclei, allowing for a complete mapping of the molecular framework.

The analysis of chemical shifts and coupling constants provides initial insights into the molecule's preferred conformation in solution. mdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of protons. mdpi.comnih.gov The observation of NOE cross-peaks between specific protons can confirm rotational preferences and the three-dimensional arrangement of the ethoxycarbonyl and ethoxycarbonylmethyl groups relative to the benzene (B151609) ring. mdpi.com The conformation is influenced by the rotation of the diethyl fragment, which alters the relative position of the phenyl ring and can be observed through changes in the chemical shifts of nearby protons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table represents typical predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.2-8.0 | 127-135 |

| Methylene (B1212753) (CH₂) adjacent to Phenyl | ~4.0 | ~41 |

| Methylene (OCH₂) of Benzoate (B1203000) Ester | ~4.4 | ~61 |

| Methyl (CH₃) of Benzoate Ester | ~1.4 | ~14 |

| Methylene (OCH₂) of Acetate Ester | ~4.1 | ~61 |

| Methyl (CH₃) of Acetate Ester | ~1.2 | ~14 |

| Carbonyl (C=O) of Benzoate Ester | - | ~167 |

| Carbonyl (C=O) of Acetate Ester | - | ~171 |

Dynamic NMR Spectroscopy for Rotational Barriers and Molecular Motion

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes, such as bond rotations, that occur on the NMR timescale. researchgate.net For this compound, restricted rotation around the C-C single bonds connecting the ester groups to the benzene ring and the methylene bridge can give rise to distinct conformers. researchgate.net

By performing NMR experiments at various temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.netresearchgate.net At low temperatures, where the rotation is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. researchgate.net Analyzing these line shape changes allows for the calculation of the activation energy (ΔG‡), which represents the energy barrier for the rotational process. researchgate.netresearchgate.net This provides quantitative data on the flexibility of the molecule and the steric and electronic factors governing its internal motions.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering a definitive view of the molecule's conformation and how it packs within a crystal lattice. nih.govyoutube.com While a specific crystal structure for the title compound was not found in the search results, the methodology for its characterization is well-established. A single-crystal X-ray diffraction experiment would determine bond lengths, bond angles, and torsion angles with high accuracy. This data reveals the preferred solid-state conformation, which can be compared with the solution-state conformation derived from NMR to understand the effects of crystal packing forces.

Co-crystal and Polymorph Studies

Polymorphism is the ability of a compound to exist in more than one crystal form, with each polymorph having different physical properties. sfasu.edu Co-crystals are multicomponent crystals formed between a target molecule and a coformer. humanjournals.com Studies on related systems show that polymorphism can arise from conformational flexibility, allowing the molecule to adopt different arrangements in the crystal lattice. rsc.org

Screening for polymorphs and co-crystals of this compound would involve crystallization from various solvents or using techniques like melt crystallization. rsc.org Each new form would be characterized by single-crystal and powder X-ray diffraction (PXRD). rsc.orgnih.gov The discovery of different polymorphs or co-crystals would be significant, as it highlights the molecule's structural adaptability and could offer different physicochemical properties.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govd-nb.info The Hirshfeld surface is mapped with properties like dnorm, which indicates contacts shorter or longer than van der Waals radii. researchgate.net This allows for the identification and differentiation of various interactions, such as hydrogen bonds and other close contacts. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and bonding. nih.gov

For this compound, the most prominent features in the FT-IR and Raman spectra would be the stretching vibrations of the two carbonyl (C=O) groups of the esters. These typically appear as strong bands in the region of 1700-1750 cm⁻¹. The exact positions can provide clues about the electronic environment and potential conformational differences between the two ester groups.

Other key vibrational modes include:

C-O Stretching: Strong bands associated with the ester linkages.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Stretching: Signals for both aromatic and aliphatic C-H bonds, typically found around 3000 cm⁻¹.

Comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.govnih.gov Such a comparison helps to confirm the molecular structure and can even provide insights into the relative stability of different conformers. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Advanced mass spectrometry techniques are indispensable for elucidating the structure and fragmentation mechanisms of organic molecules like this compound. While specific, detailed fragmentation studies on this exact molecule are not extensively reported in publicly available literature, the fragmentation pathways can be predicted with a high degree of confidence based on the well-established fragmentation patterns of related compounds, particularly phthalate (B1215562) esters and other benzene dicarboxylic acid esters. stackexchange.comepa.govmdpi.com

Under electron ionization (EI), the molecule is expected to undergo a series of characteristic fragmentation reactions. The initial molecular ion ([M]⁺˙) would be formed by the loss of an electron. Subsequent fragmentation would likely proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.

One of the most prominent fragmentation pathways for phthalate esters involves the formation of a protonated phthalic anhydride (B1165640) ion at m/z 149. epa.govmdpi.com This is a common and often base peak in the mass spectra of many phthalate derivatives. epa.gov The proposed mechanism for this compound would involve the loss of an ethoxy radical (•OCH2CH3) followed by the loss of ethylene (B1197577) (C2H4) from the remaining ethyl ester group, or a concerted process, to yield the stable m/z 149 ion.

Another significant fragmentation route involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of characteristic fragment ions. For instance, the loss of the entire ethoxycarbonylmethyl group (•CH2COOC2H5) would result in a benzoyl cation derivative.

Isotopic labeling studies, while not specifically documented for this compound, would be invaluable in confirming these proposed pathways. By selectively replacing specific atoms with their heavier isotopes (e.g., ¹⁸O in the carbonyl or ether linkages, or ¹³C in the ethyl groups or aromatic ring), the movement and fate of these atoms during fragmentation can be tracked. This allows for the unambiguous determination of the origin of each fragment ion and provides definitive evidence for the proposed mechanisms.

A summary of predicted major fragment ions for this compound in mass spectrometry is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |

| 236 | [C13H16O4]⁺˙ (Molecular Ion) | - |

| 191 | [M - OC2H5]⁺ | Ethoxy radical |

| 163 | [M - COOC2H5]⁺ | Ethoxycarbonyl radical |

| 149 | [C8H5O3]⁺ | C2H4 + •OC2H5 |

| 121 | [C7H5O2]⁺ | •CH2COOC2H5 |

| 77 | [C6H5]⁺ | CO + •CH2COOC2H5 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Stereochemical Elucidation (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. This compound, in its ground state, does not possess a traditional chiral center (a carbon atom bonded to four different substituents) and is therefore achiral. Consequently, it would not exhibit a CD or ORD spectrum under normal conditions.

However, the applicability of chiroptical spectroscopy arises in the context of its potential chiral derivatives or in situations where chirality might be induced. For instance, if a chiral center were introduced into the molecule through synthetic modification, CD and ORD spectroscopy would be essential for determining the absolute configuration and studying the stereochemical properties of the resulting enantiomers.

Furthermore, some molecules that lack a stereogenic center can exhibit chirality due to restricted rotation around a single bond, a phenomenon known as atropisomerism. While there is no direct evidence from the available literature to suggest that this compound forms stable atropisomers at room temperature, this possibility cannot be entirely ruled out without specific experimental investigation. The presence of two relatively bulky ortho substituents on the benzene ring could potentially hinder free rotation, leading to conformers that are non-superimposable mirror images. If such stable atropisomers exist, they would be chiral and could be studied using CD and ORD spectroscopy. researchgate.net

In a hypothetical scenario where a chiral derivative of this compound is synthesized, the following data could be obtained from chiroptical analysis:

| Spectroscopic Technique | Information Obtained | Hypothetical Application |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Determination of the sign of rotation ([α]) at a specific wavelength (e.g., the sodium D-line) to distinguish between enantiomers. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Provides information about the stereochemistry of the chromophores within the molecule. The sign and intensity of the Cotton effects can be related to the absolute configuration. |

Theoretical and Computational Chemistry Studies on Ethyl 2 2 Ethoxy 2 Oxoethyl Benzoate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules at the electronic level. mdpi.comnih.govrsc.org These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and other properties of a molecule. For a molecule like ethyl 2-(2-ethoxy-2-oxoethyl)benzoate, these calculations can provide deep insights into its geometry, stability, and reactivity.

DFT methods, in particular, have become a popular choice for their balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules. mdpi.comnih.gov Ab initio methods, while often more computationally intensive, can offer higher accuracy for certain properties. rsc.org

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

A key aspect of quantum chemical calculations is the analysis of the electronic structure. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netyoutube.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be located on the benzene (B151609) ring and the oxygen atoms of the ester groups, which are electron-rich regions. Conversely, the LUMO is expected to be distributed over the carbonyl groups, which are electron-deficient centers.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. irjweb.com

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations. Specific values would depend on the chosen computational method and basis set.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. conicet.gov.armdpi.com Calculated vibrational frequencies from an optimized geometry can be compared with experimental IR spectra to aid in the assignment of vibrational modes. pnrjournal.comresearchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com

For this compound, DFT calculations could be used to predict the characteristic vibrational frequencies of its functional groups, such as the C=O stretching of the ester groups and the aromatic C-H stretching of the benzene ring. These predicted spectra can be correlated with available experimental data to validate the computational model. nih.gov

Reactivity Prediction and Reaction Pathway Energetics

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of a molecule. mdpi.com For instance, the HOMO and LUMO distributions can indicate the most likely sites for electrophilic and nucleophilic attack. Furthermore, the energetics of potential reaction pathways can be investigated by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and mechanism of a reaction. rsc.org

For this compound, such calculations could be used to study reactions like hydrolysis of the ester groups or electrophilic substitution on the aromatic ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are typically performed on a single, optimized geometry in the gas phase, molecules in reality are dynamic and exist in a solvent environment. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dntb.gov.ua By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational landscape of flexible molecules like this compound.

These simulations can reveal the preferred conformations of the two ethoxycarbonyl groups relative to the benzene ring and each other. Additionally, MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects on the molecule's conformation and dynamics.

Prediction of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other is crucial for understanding the properties of materials in the condensed phase. The charge distribution and MEP calculated from quantum chemistry can be used to predict the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. uni.lu For this compound, these interactions would govern its physical properties like boiling point and viscosity.

Furthermore, understanding these interactions can help in predicting how the molecules might self-assemble into larger structures, which is relevant for material science applications.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies focused on chemical properties and reactivity (excluding biological activity)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. nih.govnih.gov In the context of chemical properties and reactivity, QSPR models can be developed to predict properties such as boiling point, solubility, or reaction rate constants based on a set of calculated molecular descriptors.

For a series of related benzoate (B1203000) esters, including this compound, a QSPR study could be conducted by calculating a variety of quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume) and correlating them with experimentally measured properties. This would allow for the prediction of properties for new, unsynthesized compounds in the same class.

Derivatization and Functionalization Strategies of Ethyl 2 2 Ethoxy 2 Oxoethyl Benzoate

Synthesis of Novel Analogues and Homologues of Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate

The structure of this compound is particularly amenable to cyclization and condensation reactions, leading to a variety of heterocyclic analogues. A prominent example is its reaction with amines. When treated with primary amines, such as methylamine, this compound undergoes a cyclocondensation reaction. This process typically involves an initial amidation at one of the ester groups, followed by an intramolecular cyclization to form substituted isoquinoline-1,3-diones, also known as homophthalimides.

Furthermore, the active methylene (B1212753) group, positioned between the aromatic ring and an ester carbonyl, can be functionalized. For instance, it can undergo reactions analogous to those of diethyl malonate, which is known to participate in various cyclocondensation reactions to form barbituric acids and other heterocyclic systems. nih.gov Radical-mediated cyclization is another strategy; for example, related 1,6-diene systems derived from malonates undergo cyclization to form functionalized cyclopentane (B165970) rings. nih.gov These reactions demonstrate the potential to build complex carbocyclic and heterocyclic structures onto the basic framework of the molecule.

Homologues can be synthesized by modifying the starting materials or through chain extension reactions. For example, using a different ortho-substituted benzoic acid ester with a longer or shorter side chain during the initial synthesis would result in the corresponding homologue.

Selective Functional Group Transformations

The presence of two different ester groups and an aromatic ring allows for selective transformations, enabling chemists to target specific parts of the molecule.

The two ester groups of this compound can be selectively reduced. A partial reduction of one ester group to an aldehyde can be achieved using sterically hindered reducing agents. Di-isobutylaluminium hydride (DIBAL-H) is a reagent of choice for this transformation, typically at low temperatures (e.g., -78 °C) to prevent over-reduction. masterorganicchemistry.comchemistrysteps.com This approach can selectively convert one of the ethoxycarbonyl groups into a formyl group, yielding a valuable aldehyde intermediate while leaving the other ester intact. masterorganicchemistry.comproprep.com The choice of which ester is reduced can often be controlled by steric and electronic factors.

Complete reduction of one or both ester groups to primary alcohols is also a common transformation. This is typically accomplished with more powerful reducing agents like lithium aluminum hydride (LiAlH₄). wenxuecity.com Such a reduction would yield the corresponding diol, 2-(2-hydroxyethyl)phenyl)ethane-1,2-diol, or a mono-alcohol if conditions are carefully controlled. These alcohol derivatives are themselves versatile intermediates for further functionalization, such as etherification.

The oxidation of the molecule is less commonly described but could potentially target the benzylic methylene group or the aromatic ring under specific conditions, leading to ketone or phenol (B47542) derivatives, respectively.

Table 1: Selective Reduction Strategies

| Target Transformation | Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ester to Aldehyde | Di-isobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), Aprotic solvent (e.g., Toluene (B28343), THF) | Aldehyde-ester | proprep.com, masterorganicchemistry.com, chemistrysteps.com |

| Ester to Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Diol or Hydroxy-ester | wenxuecity.com |

The ester groups are prime targets for amidation. As mentioned, reaction with primary amines is a straightforward method to produce amides. stackexchange.comechemi.comvaia.comchegg.com A particularly useful application is the synthesis of homophthalimides through reaction with a primary amine, which proceeds via a tandem amidation-cyclization mechanism. This reaction is efficient for creating complex heterocyclic structures. The reaction of diesters with diamines can also be used to form polyamides. nih.gov

Etherification can be approached in a few ways. While the parent molecule does not have a hydroxyl group for direct etherification, the products from its reduction do. The primary alcohol functionalities generated from the reduction of the ester groups can be readily converted to ethers using standard methods like the Williamson ether synthesis. O-alkylation can also be performed on derivatives of the parent compound. For instance, if the aromatic ring is first hydroxylated, the resulting phenolic group can be alkylated. Phase-transfer catalysis is a mild and effective method for such O-alkylation reactions using various alkyl halides. nih.govnih.gov

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome is dictated by the directing effects of the two substituents: the ortho/para-directing –CH₂COOEt group and the meta-directing –COOEt group.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would be expected to occur on the aromatic ring. The primary site of substitution would be directed by the activating –CH₂COOEt group to the positions ortho and para to it, while considering the deactivating effect of the –COOEt group. Additionally, the active methylene protons are susceptible to radical halogenation, for instance with N-bromosuccinimide (NBS), which could compete with or replace aromatic substitution depending on the reaction conditions. orgsyn.orgbuketov.edu.kzresearchgate.netrsc.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is the standard method for nitration. The directing effects of the substituents would again determine the position of the incoming nitro group. ulisboa.ptresearchgate.net Based on related substituted systems, nitration is expected to favor the positions activated by the alkyl-ester substituent and not strongly deactivated by the aryl-ester group. For example, in similar systems, the positions ortho and para to the more activating group are favored. ulisboa.pt

Table 2: Potential Aromatic Ring Functionalization

| Reaction | Typical Reagents | Expected Substitution Pattern | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Ortho/para to the -CH₂COOEt group | buketov.edu.kz, researchgate.net |

| Nitration | HNO₃, H₂SO₄ | Ortho/para to the -CH₂COOEt group | ulisboa.pt, researchgate.net |

Polymerization or Oligomerization Potential as a Monomer or Precursor in Materials Science

The bifunctional nature of this compound, possessing two ester groups, makes it a viable candidate as a monomer for step-growth polymerization, specifically for the synthesis of polyesters. beilstein-journals.org In a polycondensation reaction with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol), the two ester groups of this compound can undergo transesterification to form a polyester (B1180765) chain. nih.gov The resulting polymer would feature the homophthalate unit as a repeating segment, which would impart specific properties such as rigidity and thermal stability due to the aromatic ring.

The synthesis of polyesters from dicarboxylic acid esters is a well-established industrial process. researchgate.netnih.gov For example, related diesters like diethyl adipate (B1204190) are used in enzymatic polycondensation with diols to produce polyesters. nih.gov Similarly, citric acid and glycerol (B35011) can be polymerized to form biodegradable thermoset polymers. nih.gov By analogy, this compound could be reacted with polyols like glycerol to create cross-linked polyester networks. researchgate.net The specific ortho-substitution pattern of the monomer would likely lead to polymers with unique conformational properties compared to polyesters made from its isomers, diethyl phthalate (B1215562) or terephthalate (B1205515).

Furthermore, derivatives of this compound could also serve as specialized monomers. For instance, after reduction to the corresponding diol, it could be co-polymerized with a dicarboxylic acid to form a different type of polyester. The ability to introduce other functional groups onto the aromatic ring or the side chain prior to polymerization allows for the synthesis of functional polyesters with tailored properties for advanced materials applications. beilstein-journals.org

Advanced Applications in Chemical Science and Engineering Excluding Biological/clinical

Role as a Key Building Block in Multi-Step Organic Synthesis

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate serves as a crucial starting material or intermediate in the synthesis of complex organic molecules. Its reactivity is centered around the two ester functionalities and the active methylene (B1212753) group, allowing for a range of synthetic manipulations.

One notable application is in the synthesis of substituted isochroman-1,4-diones and related heterocyclic systems. The active methylene group can be deprotonated by a suitable base, and the resulting carbanion can participate in various condensation and cyclization reactions. For example, it can be used in reactions like the Castagnoli–Cushman reaction, where homophthalic anhydrides, derived from the corresponding diacid of this compound, react with imines to form tetrahydroisoquinolone carboxylic acids. nih.gov These structures are scaffolds for pharmacologically active compounds.

The diester can also undergo selective hydrolysis and subsequent modification to introduce other functional groups, further expanding its synthetic utility. The presence of the aromatic ring allows for electrophilic substitution reactions, enabling the introduction of various substituents onto the benzene (B151609) core, leading to a diverse array of derivatives.

Application as a Precursor for Specialty Chemicals and Fine Chemicals

The structural framework of this compound makes it an ideal precursor for the synthesis of various specialty and fine chemicals. These include, but are not limited to, certain dyes, photosensitizers, and components of liquid crystal displays.

For instance, derivatives of homophthalic acid have been investigated for the synthesis of photosensitizers for use in photodynamic therapy. rsc.org The core structure can be modified to tune the photophysical properties of the resulting molecule. Additionally, the compound can be a precursor to novel substituted aromatic compounds that find use in the fragrance and flavor industry, although this is a less common application.

The synthesis of various pharmaceuticals and agrochemicals can also involve intermediates derived from this compound. Its ability to be transformed into complex heterocyclic structures is particularly valuable in this context. jmchemsci.com

Integration into Novel Polymeric Materials and Resins

This compound, after conversion to its corresponding diacid or diol derivatives, can be used as a monomer in the synthesis of novel polymeric materials. Specifically, it can be incorporated into polyesters and poly(ester-amide)s. upc.edursc.orgresearchgate.net

The incorporation of the homophthalate moiety into the polymer backbone can impart specific properties such as improved thermal stability, altered mechanical properties, and enhanced solubility in organic solvents. Poly(ester-amide)s, for example, combine the desirable properties of both polyesters and polyamides and are of interest for various high-performance applications. mdpi.comresearchgate.net The aromatic ring within the monomer unit contributes to the rigidity of the polymer chain, which can lead to materials with high glass transition temperatures and good mechanical strength.

| Polymer Type | Potential Monomer Derived from this compound | Key Properties Conferred |

| Polyesters | Homophthalic acid or its diol derivative | Thermal stability, rigidity |

| Poly(ester-amide)s | Diamine or diacid derivatives of homophthalic acid | Thermal stability, mechanical strength, processability |

Use in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found applications for derivatives of this compound. rsc.orgnwhitegroup.comrsc.org Specifically, the diacid or other suitably functionalized derivatives can be used in the synthesis of macrocycles like calixarenes. researchgate.netkoreascience.kr

Calixarenes are cup-shaped molecules that can act as hosts for smaller guest molecules, forming host-guest complexes. researchgate.net The specific size and shape of the calixarene (B151959) cavity, as well as the functional groups lining it, determine its binding properties. By incorporating the homophthalate unit into a calixarene structure, it is possible to create receptors with specific affinities for certain ions or small organic molecules. These have potential applications in sensing, separation technologies, and catalysis.

Potential as a Ligand Precursor or Scaffold in Catalysis

The structure of this compound can be modified to create ligands for transition metal catalysis. mostwiedzy.plemory.edupageplace.de By introducing coordinating groups, such as phosphines, amines, or pyridines, onto the aromatic ring or at the benzylic position, it is possible to synthesize novel ligands with unique steric and electronic properties. tum.dewits.ac.za

These ligands can then be complexed with transition metals like palladium, rhodium, or copper to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The rigid backbone provided by the homophthalate scaffold can influence the coordination geometry around the metal center, which in turn can affect the activity and selectivity of the catalyst.

| Catalytic Application | Potential Ligand Structure | Metal |

| Cross-Coupling Reactions | Phosphine-substituted homophthalate | Palladium, Nickel |

| Asymmetric Hydrogenation | Chiral amine- or phosphine-substituted homophthalate | Rhodium, Ruthenium |

| Polymerization | Bidentate N,O-ligand from homophthalate | Titanium, Zirconium |

Applications in Analytical Chemistry as a Reference Standard or in Chromatographic Separations

In analytical chemistry, particularly in chromatography, there is a need for high-purity reference standards for the accurate quantification of analytes. Diethyl phthalate (B1215562), a close analog and often a synonym used in literature for this compound, is utilized as a certified reference material and an internal standard in various chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comaccustandard.comhpc-standards.comoregonstate.edunih.govd-nb.info

As an internal standard, a known amount of the compound is added to a sample before analysis. researchgate.netokstate.edunih.govresearchgate.netarxiv.org The ratio of the detector response of the analyte to that of the internal standard is then used for quantification. This helps to correct for variations in sample injection volume, detector response, and sample loss during preparation. The stable and non-reactive nature of this compound under typical chromatographic conditions makes it suitable for this purpose. It has been used in the analysis of various matrices, including environmental samples and materials that come into contact with food. japsonline.com

Emerging Research Directions and Unaddressed Gaps for Ethyl 2 2 Ethoxy 2 Oxoethyl Benzoate

Exploration of Novel, Uncatalyzed Transformations

The development of synthetic methodologies that proceed without the need for a catalyst is a cornerstone of green and sustainable chemistry. For Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate, research into uncatalyzed transformations is a nascent field with considerable room for growth.

Detailed Research Findings: Currently, there is a notable absence of published studies specifically detailing uncatalyzed reactions involving this compound. The reactivity of this molecule is typically harnessed through catalyzed processes. However, based on the principles of organic chemistry, several potential uncatalyzed reactions could be explored. For instance, high-temperature or high-pressure thermal decomposition or rearrangement reactions could lead to novel molecular scaffolds. The inherent reactivity of the ester functionalities suggests that uncatalyzed hydrolysis or aminolysis under forcing conditions might be possible, though likely inefficient. A significant research gap exists in systematically investigating the thermal and photochemical stability and reactivity of this compound in the absence of any catalyst. Such studies could reveal unexpected reaction pathways and provide a baseline for understanding its catalyzed transformations.

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of asymmetric synthetic methods starting from or incorporating this compound is a significant and largely unexplored research avenue.

Detailed Research Findings: There is a lack of specific literature on the asymmetric synthesis of derivatives directly from this compound. However, the broader field of asymmetric catalysis offers a blueprint for potential strategies. For example, the Michael addition of diethyl malonate to β-nitrostyrene has been a model reaction for testing new organocatalysts, demonstrating that malonate-like structures can be functionalized enantioselectively mdpi.com. This suggests that the methylene (B1212753) bridge in this compound could be a target for asymmetric deprotonation and subsequent enantioselective alkylation or other functionalization.

Furthermore, asymmetric reactions have been developed for related oxazolidinones, which can act as chiral auxiliaries nih.gov. This points towards the possibility of converting one of the ester groups of this compound into a chiral auxiliary to direct stereoselective transformations on the other part of the molecule. The development of chiral phase-transfer catalysts or organocatalysts for the enantioselective alkylation of the α-position to one of the carbonyls represents a significant, unaddressed opportunity.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. The application of advanced in situ spectroscopic techniques to study reactions involving this compound is an area ripe for investigation.

Detailed Research Findings: While no specific in situ spectroscopic studies on this compound have been reported, the utility of these techniques for similar ester-containing compounds is well-documented. For instance, in situ Fourier Transform Infrared (FT-IR) spectroscopy has been effectively used to monitor the real-time progress of esterification and other reactions involving esters researchgate.netresearchgate.netyoutube.com. This technique allows for the tracking of reactant consumption and product formation by observing changes in the characteristic carbonyl (C=O) stretching frequencies researchgate.netresearchgate.net.

Such methodologies could be readily applied to investigate the kinetics and mechanisms of reactions involving this compound. For example, monitoring the hydrolysis, transesterification, or condensation reactions of this diester in real-time would provide invaluable data on reaction rates, the presence of intermediates, and the influence of catalysts or reaction conditions. In situ NMR spectroscopy could also be employed to gain detailed structural information about transient species. The lack of such fundamental mechanistic data for this compound represents a significant gap in its chemical profile.

Discovery of Novel Applications in Chemical Technologies Beyond Current Scope

The exploration of new applications for this compound is essential for realizing its full potential.

Detailed Research Findings: The current documented applications of this compound (diethyl homophthalate) are primarily as a synthetic intermediate. For instance, it is a precursor in the synthesis of isocoumarin (B1212949) derivatives google.com. However, the broader family of esters has a vast range of applications, suggesting numerous untapped possibilities for this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step esterification and substitution reactions. A common approach starts with benzoic acid derivatives, introducing the ethoxy-oxoethyl group via nucleophilic acyl substitution. For example, intermediates like 2-(ethoxycarbonylmethyl)benzoic acid can be synthesized using ethyl bromoacetate under basic conditions. Characterization employs FT-IR (to confirm ester C=O stretches at ~1740 cm⁻¹) and ¹H/¹³C NMR (to verify ethyl group signals and aromatic proton environments) .

Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard, resolving bond lengths, angles, and hydrogen-bonding networks (e.g., O—H⋯O and C—H⋯O interactions) .

- SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, ensuring accurate structural models .

- Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. What are the primary reaction pathways for functional group transformations involving this compound?

Key transformations include:

- Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

- Reduction : Ethyl groups can be reduced to alcohols using LiAlH₄.

- Nucleophilic substitution : The ethoxy group reacts with amines or thiols to form amides or thioesters .

Q. What safety considerations are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact, as esters may cause irritation .

- Work in a fume hood to prevent inhalation of vapors.

- Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical stability?

SCXRD analysis reveals that intermolecular O—H⋯O and C—H⋯O bonds form chains parallel to the [111] direction, enhancing thermal stability by creating a tightly packed lattice. This reduces susceptibility to moisture and oxidative degradation .

Q. What challenges arise in refining the crystal structure using SHELXL, particularly with high-resolution vs. twinned data?

- High-resolution data : SHELXL efficiently refines anisotropic displacement parameters but may struggle with overparameterization. Constraints on thermal motion are critical .

- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) require careful adjustment of scale factors and HKLF 5 formatting to avoid model bias .

Q. How can conflicting crystallographic data (e.g., space group assignment) be resolved?

- Use SHELXT for automated space group determination via intensity statistics (e.g., comparing E values for possible Laue groups).

- Validate with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How does the electronic environment of the ester groups affect reactivity in nucleophilic acyl substitution?

The ethoxy group’s electron-withdrawing nature activates the carbonyl carbon, enhancing electrophilicity. Substituent effects on the benzene ring (e.g., para-directing groups) further modulate reactivity, which can be quantified using Hammett σ constants or DFT calculations .

Q. What computational methods predict the reactivity and stability of derivatives?

Q. How are synthetic yields optimized for this compound?

Key parameters include:

- Catalyst selection : p-Toluenesulfonic acid (PTSA) improves esterification efficiency.

- Temperature control : Reactions at 60–80°C minimize side products.

- Solvent choice : Anhydrous THF or DMF enhances reagent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.